molecular formula C21H21N3O5 B11367477 Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate CAS No. 945201-73-0

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Cat. No.: B11367477
CAS No.: 945201-73-0
M. Wt: 395.4 g/mol
InChI Key: MGRQWJIOPBKIAG-UHFFFAOYSA-N
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Description

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a benzoate ester, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzoate ester. Common reagents used in these reactions include sodium borohydride for reduction and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate
  • Methyl 4-({4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate
  • Methyl 4-({4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Uniqueness

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe .

Properties

CAS No.

945201-73-0

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate

InChI

InChI=1S/C21H21N3O5/c1-27-17-12-8-14(9-13-17)20-23-19(29-24-20)5-3-4-18(25)22-16-10-6-15(7-11-16)21(26)28-2/h6-13H,3-5H2,1-2H3,(H,22,25)

InChI Key

MGRQWJIOPBKIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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